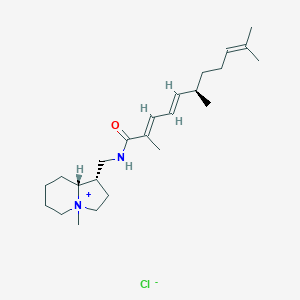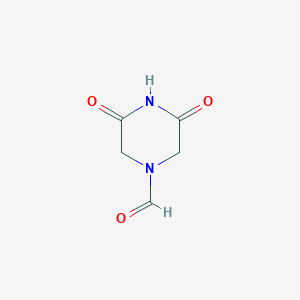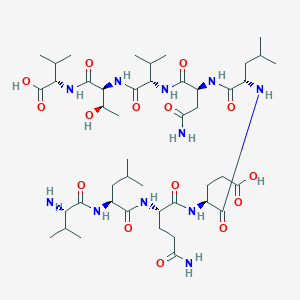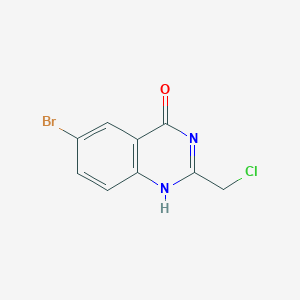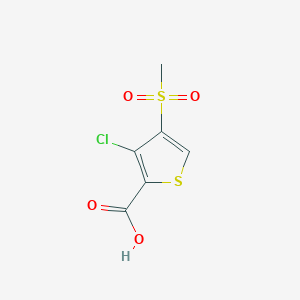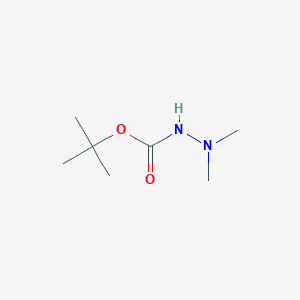
5-Ethynyl-5-hexen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-5-hexen-2-one, also known as EHNA, is a small molecule inhibitor that has been widely used in scientific research. EHNA is a potent inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine. EHNA has been shown to have a variety of biochemical and physiological effects, and has been used in a variety of research applications.
Mechanism of Action
5-Ethynyl-5-hexen-2-one inhibits ADA by binding to the enzyme's active site and blocking the catalytic activity of the enzyme. ADA is an important enzyme in the regulation of adenosine levels in the body, and inhibition of ADA can lead to elevated levels of adenosine. Elevated levels of adenosine have been shown to have a variety of physiological effects, including anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
5-Ethynyl-5-hexen-2-one has been shown to have a variety of biochemical and physiological effects, including inhibition of ADA activity, elevation of adenosine levels, and modulation of immune cell function. 5-Ethynyl-5-hexen-2-one has been shown to inhibit the proliferation of T cells and B cells, and to modulate the function of macrophages and dendritic cells. 5-Ethynyl-5-hexen-2-one has also been shown to have anti-inflammatory and anti-tumor effects in animal models.
Advantages and Limitations for Lab Experiments
5-Ethynyl-5-hexen-2-one has several advantages as a tool for scientific research. It is a potent and specific inhibitor of ADA, making it a valuable tool for studying adenosine metabolism. 5-Ethynyl-5-hexen-2-one has also been shown to have a variety of physiological effects, making it a useful tool for studying the role of adenosine in various physiological processes. However, 5-Ethynyl-5-hexen-2-one has several limitations as well. It is a challenging compound to produce, requiring specialized equipment and hazardous reagents. 5-Ethynyl-5-hexen-2-one also has a short half-life in vivo, limiting its usefulness for long-term studies.
Future Directions
There are several potential future directions for research on 5-Ethynyl-5-hexen-2-one. One area of interest is the development of new 5-Ethynyl-5-hexen-2-one derivatives with improved pharmacokinetic properties. Another area of interest is the use of 5-Ethynyl-5-hexen-2-one in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in the use of 5-Ethynyl-5-hexen-2-one as a tool for studying the role of adenosine in various disease states, including cancer, cardiovascular disease, and autoimmune disorders.
Synthesis Methods
5-Ethynyl-5-hexen-2-one can be synthesized using a variety of methods, including the reaction of 5-hexen-2-one with ethynylmagnesium bromide, or the reaction of 5-hexen-2-one with ethynyl lithium. The synthesis of 5-Ethynyl-5-hexen-2-one typically involves the use of hazardous reagents and requires specialized equipment, making it a challenging compound to produce.
Scientific Research Applications
5-Ethynyl-5-hexen-2-one has been widely used in scientific research as a tool for studying adenosine metabolism. 5-Ethynyl-5-hexen-2-one has been shown to inhibit ADA activity in a variety of cell types, including T cells, B cells, and macrophages. 5-Ethynyl-5-hexen-2-one has also been used to study the role of adenosine in various physiological processes, including inflammation, cancer, and cardiovascular disease.
properties
CAS RN |
176541-67-6 |
|---|---|
Product Name |
5-Ethynyl-5-hexen-2-one |
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
5-methylidenehept-6-yn-2-one |
InChI |
InChI=1S/C8H10O/c1-4-7(2)5-6-8(3)9/h1H,2,5-6H2,3H3 |
InChI Key |
MCQSOSZHPCLBFN-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=C)C#C |
Canonical SMILES |
CC(=O)CCC(=C)C#C |
synonyms |
6-Heptyn-2-one, 5-methylene- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B65977.png)
